Lipophilicity Differentiation: Meta‑Substituted Methyl Ester Exhibits Lower LogP than the Para‑Substituted Isomer
The meta‑positioned dimethylcarbamoyl group in Methyl 3‑(dimethylcarbamoyl)benzoate results in a predicted LogP of 1.175 , whereas its para‑substituted counterpart (Methyl 4‑(dimethylcarbamoyl)benzoate, CAS 21928‑11‑0) exhibits a computed XLogP of approximately 1.63 . This ΔLogP of ≈0.46 is substantial for isomeric compounds of identical molecular formula and indicates that the meta isomer is measurably less lipophilic, which directly affects reversed‑phase HPLC retention, solubility, and passive membrane diffusion.
| Evidence Dimension | Predicted partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.175 (ChemSrc prediction) |
| Comparator Or Baseline | Methyl 4-(dimethylcarbamoyl)benzoate: XLogP ≈ 1.63 (ChemSpider prediction) |
| Quantified Difference | ΔLogP ≈ 0.46 (target compound less lipophilic) |
| Conditions | In silico prediction; identical molecular formula C₁₁H₁₃NO₃ |
Why This Matters
A LogP difference of ≈0.46 between positional isomers translates to noticeably different solubility and chromatographic retention behavior, making direct substitution without re-optimizing experimental conditions inadvisable.
